molecular formula C6H13NO3S B014985 S-Methyl-N,N-diethylthiocarbamate Sulfone CAS No. 155514-79-7

S-Methyl-N,N-diethylthiocarbamate Sulfone

Cat. No.: B014985
CAS No.: 155514-79-7
M. Wt: 179.24 g/mol
InChI Key: XRFGLFAEBISDIV-UHFFFAOYSA-N
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Description

S-Methyl-N,N-diethylthiocarbamate Sulfone: is a metabolite of Disulfiram, a drug commonly used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol. This compound is known for its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes .

Scientific Research Applications

S-Methyl-N,N-diethylthiocarbamate Sulfone has several applications in scientific research:

Mechanism of Action

Target of Action

S-Methyl-N,N-diethylthiocarbamate Sulfone (DETC-MeSO) is the active metabolite of disulfiram . It has been shown to be a partial antagonist of glutamate receptors . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain .

Mode of Action

DETC-MeSO interacts with its targets, the glutamate receptors, by attenuating their activity . This interaction results in a reduction in the excitotoxic damage that can occur in conditions such as stroke . Excitotoxicity is a pathological process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate .

Biochemical Pathways

The primary biochemical pathway affected by DETC-MeSO is the glutamatergic pathway. By acting as a partial antagonist of glutamate receptors, DETC-MeSO can reduce the excessive activation of N-methyl-D-aspartate (NMDA) receptors by glutamate, which is thought to mediate calcium-dependent neurotoxicity . This is the main cause of the death of neurons in hypoxic–ischemic brain injury .

Pharmacokinetics

It is known that detc-meso is a metabolite of disulfiram, suggesting that it is produced in the body following the administration of disulfiram .

Result of Action

DETC-MeSO has been shown to have a neuroprotective effect. It greatly reduces both cell death following hypoxia/reoxygenation and brain infarct size . It improves performance on the neuroscore test and attenuates proteolysis of αII-spectrin . The level of pro-apoptotic proteins declines, and anti-apoptotic and HSP27 protein expressions are markedly increased . Levels of the ER stress protein markers p-PERK, p-eIF2α, ATF4, JNK, XBP-1, GADD34, and CHOP significantly decline after DETC-MeSO administration .

Action Environment

The action of DETC-MeSO can be influenced by the environment in which it is administered. For example, in a study where DETC-MeSO was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model, more neurons were protected and survived under ischemic insult in the presence of DETC-MeSO .

Biochemical Analysis

Biochemical Properties

S-Methyl-N,N-diethylthiocarbamate Sulfone has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of aldehydes into carboxylic acids . It does not impair cancer cell viability .

Cellular Effects

The compound’s ALDH inhibitory activity does not appear to be the primary mechanism underlying its anti-cancer effects . Instead, these effects are attributed to the impact of a copper-containing metabolite of disulfiram that forms spontaneously in vivo and in cell culture media .

Molecular Mechanism

The anti-cancer activity of this compound is believed to involve the aggregation of NPL4, a subunit of the p97/VCP segregase . This mechanism underlies the compound’s preferential cytotoxicity towards BRCA1- and BRCA2-deficient cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, the compound has been shown to greatly reduce cell death following hypoxia/reoxygenation in primary cortical neuronal culture .

Dosage Effects in Animal Models

In a rat model of stroke, this compound was administered subcutaneously for 4 and 8 days, with the first injection occurring 1 hour before or 24 hours after reperfusion . The compound greatly reduced brain infarct size and improved performance on the neuroscore test .

Metabolic Pathways

This compound is a metabolite of disulfiram . It inhibits the activity of ALDH, an enzyme involved in the metabolism of aldehydes .

Subcellular Localization

Its parent compound, disulfiram, and its metabolites are known to interact with multiple cellular components, suggesting that this compound may also have diverse subcellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl-N,N-diethylthiocarbamate Sulfone can be synthesized through the oxidation of S-Methyl-N,N-diethylthiocarbamate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the sulfone group .

Industrial Production Methods: The industrial production of this compound involves large-scale oxidation reactions. The process is optimized to achieve high yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Methyl-N,N-diethylthiocarbamate can be oxidized to form S-Methyl-N,N-diethylthiocarbamate Sulfone.

    Reduction: The sulfone group can be reduced back to the corresponding sulfoxide or thiocarbamate under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Comparison with Similar Compounds

    Disulfiram: The parent compound of S-Methyl-N,N-diethylthiocarbamate Sulfone, used in the treatment of alcoholism.

    S-Methyl-N,N-diethylthiocarbamate Sulfoxide: Another metabolite of Disulfiram with similar inhibitory effects on ALDH but less potent than the sulfone form.

    Diethylthiocarbamate: A related compound with similar chemical structure but different biological activity.

Uniqueness: this compound is unique due to its potent and irreversible inhibition of ALDH, making it a valuable tool in both research and therapeutic applications. Its ability to selectively target ALDH and its metabolites distinguishes it from other similar compounds .

Properties

IUPAC Name

N,N-diethyl-1-methylsulfonylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGLFAEBISDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393576
Record name S-Methyl-N,N-diethylthiocarbamate Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155514-79-7
Record name S-Methyl-N,N-diethylthiocarbamate Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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